Octafluoropentane-2,3-dione
Overview
Description
Octafluoropentane-2,3-dione is a fluorinated organic compound with the molecular formula C5F8O2 and a molecular weight of 244.04 g/mol . It is characterized by its high density of 1.637 g/cm³ and a boiling point of 38-39°C . This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
The synthesis of octafluoropentane-2,3-dione typically involves fluorination reactions. One common method includes the reaction of pentane-2,3-dione with fluorinating agents under controlled conditions . Industrial production methods often utilize advanced fluorination techniques to ensure high purity and yield. The reaction conditions usually involve the use of catalysts and specific temperature and pressure settings to optimize the fluorination process .
Chemical Reactions Analysis
Octafluoropentane-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Octafluoropentane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the synthesis of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biological studies, including as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent due to its high fluorine content.
Mechanism of Action
The mechanism of action of octafluoropentane-2,3-dione involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. It can form strong bonds with various substrates, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Octafluoropentane-2,3-dione can be compared with other fluorinated ketones and diones, such as:
Hexafluoroacetone: Similar in structure but with fewer fluorine atoms, making it less reactive in certain contexts.
Trifluoroacetone: Another fluorinated ketone with different reactivity and applications.
Perfluoropentanone: A compound with a similar fluorinated backbone but different functional groups, leading to unique properties and uses.
This compound stands out due to its high fluorine content, which imparts unique chemical and physical properties, making it particularly valuable in specialized applications .
Properties
IUPAC Name |
1,1,1,4,4,5,5,5-octafluoropentane-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F8O2/c6-3(7,5(11,12)13)1(14)2(15)4(8,9)10 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBQXOQHBGMTRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)C(F)(F)F)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379726 | |
Record name | Octafluoropentane-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74728-95-3 | |
Record name | Octafluoropentane-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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